5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Oligonucleotide Therapeutics Antisense Technology Nucleic Acid Hybridization

Ensure oligonucleotide duplex stability and metabolic resistance with this 2,6-diaminopurine (dDAP) nucleoside. It adds 1.5–1.8°C per substitution over dA and resists ADA deamination >20-fold better. For pharma QC, it is the official EP Cladribine Impurity A reference standard—non-negotiable for HPLC method validation and lot release.

Molecular Formula C10H14N6O3
Molecular Weight 266.26 g/mol
CAS No. 4546-70-7
Cat. No. B014560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
CAS4546-70-7
Synonyms2-Amino-2’-deoxy-adenosine;  2,6-Diamino-9-(2-deoxy-β-D-erythro-pentofuranosyl)-9H-purine;  2-Amino-2’-desoxyadenosine;  NSC 104303; 
Molecular FormulaC10H14N6O3
Molecular Weight266.26 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O
InChIInChI=1S/C10H14N6O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H4,11,12,14,15)
InChIKeyNOLHIMIFXOBLFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol (CAS 4546-70-7): Procurement and Technical Specification Reference


5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol (CAS 4546-70-7), also known as 2-Amino-2'-deoxyadenosine or 2,6-Diaminopurine-2'-deoxyriboside (dDAP), is a synthetic purine nucleoside analog characterized by a 2,6-diaminopurine base linked to a 2'-deoxyribose sugar [1]. It is distinct from natural nucleosides like 2'-deoxyadenosine (dA) and adenosine (A) by the presence of an additional exocyclic amino group at the 2-position of the purine ring [2]. This modification confers unique physicochemical and biological properties that are the basis for its specialized use in nucleic acid research, antiviral drug development, and as a pharmaceutical reference standard (e.g., Cladribine EP Impurity A) [3].

Why Adenosine and 2'-Deoxyadenosine Are Not Viable Substitutes for 4546-70-7 in Critical Applications


Although 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol (4546-70-7) shares a core purine scaffold with common nucleosides like adenosine (A) and 2'-deoxyadenosine (dA), its 2-amino modification fundamentally alters its hydrogen-bonding capacity, enzyme substrate specificity, and metabolic stability. This compound can form three hydrogen bonds with complementary bases (e.g., thymidine/uridine) instead of the two formed by adenosine, leading to significantly enhanced duplex stability in oligonucleotides [1]. Furthermore, the 2-amino group creates a steric and electronic environment that markedly reduces its susceptibility to deamination by adenosine deaminase (ADA) compared to its natural counterparts [2]. These critical differences mean that substituting with generic adenosine or deoxyadenosine will lead to experimental failure in applications requiring high-affinity binding, enzymatic resistance, or specific metabolic activation, as detailed in the quantitative evidence below.

Quantitative Differentiation of 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol (4546-70-7) Against Closest Analogs


Enhanced Oligonucleotide Duplex Stability: 1.5-1.8°C Increase in Tm per Modification vs. 2'-Deoxyadenosine

Incorporation of the 2,6-diaminopurine base into DNA oligonucleotides significantly enhances duplex stability compared to standard 2'-deoxyadenosine (dA). In a study using enzymatically synthesized dodecanucleotides, substitution with 2,6-diaminopurine increased the dissociation temperature (a proxy for duplex stability) by 1.5°C or 1.8°C per modified base, depending on the specific oligomer sequence context (XbaI/SalI site) [1]. This is consistent with the broader class-level understanding that the 2-amino group enables an additional hydrogen bond with the complementary base, increasing the melting temperature (Tm) and binding affinity compared to adenosine-containing duplexes [2].

Oligonucleotide Therapeutics Antisense Technology Nucleic Acid Hybridization SNP Detection

Differential Susceptibility to Adenosine Deaminase: 2-Amino-Adenosine Exhibits ≥20-Fold Slower Deamination Rate vs. Adenosine

The 2-amino modification confers substantial resistance to enzymatic deamination by adenosine deaminase (ADA), a key metabolic enzyme. In a comparative study using a partially purified ADA preparation from *Bacillus cereus*, the reaction rate for the deamination of 2-amino-adenosine was at least 20 times slower than that for adenosine at concentrations up to 0.1 mM [1]. The study attributes this difference to a combination of higher Michaelis-Menten constant (Km) and lower maximum velocity (Vmax) values for the modified analog [1]. For the deoxyriboside form (4546-70-7), this inherent stability is expected to be similar, as the 2-amino group on the purine ring is the primary determinant of ADA resistance.

Nucleoside Metabolism Enzyme Substrate Specificity Drug Stability Prodrug Design

Phosphorylation Efficiency by Cytosolic 5'-Nucleotidase: 2,6-Diaminopurine Riboside > Adenosine > 2'-Deoxyadenosine

The activation of many nucleoside analog drugs requires phosphorylation by cellular kinases. The phosphotransferase activity of cytosolic 5'-nucleotidase (cN-II), a key enzyme in purine analog activation, demonstrates a clear substrate preference. A study using zone capillary electrophoresis to separate reaction products established a phosphorylation efficiency ranking for several nucleosides [1]. The data show that 2,6-diaminopurine riboside is phosphorylated more efficiently than adenosine, which in turn is phosphorylated more efficiently than 2'-deoxyadenosine [1]. This provides a direct comparator-based rationale for the metabolic activation potential of the 2,6-diaminopurine scaffold.

Antiviral Agents Prodrug Activation Nucleotide Metabolism Enzyme Kinetics

Differential Metabolic Activation Pathways and Toxicity Mechanisms vs. 2,6-Diaminopurine (DAP) Base

A comparative study investigating the metabolic activation of 2,6-diaminopurine (DAP) and its 2'-deoxyriboside derivative (DAPdR, the target compound) to antitumor agents revealed distinct activation pathways and potential toxicity mechanisms [1]. The research found that DAP is activated via both purine nucleoside phosphorylase (PNP) and a phosphoribosyl-pyrophosphate (PRPP)-dependent reaction. In contrast, DAPdR, being a nucleoside, likely follows a different route, primarily involving initial phosphorylation by a nucleoside kinase before further anabolism [1]. The study concluded that these differences in initial metabolic handling suggest DAPdR and DAP possess different toxicity mechanisms, a critical consideration when selecting between the base and its nucleoside form for biological studies or therapeutic development [1].

Antitumor Agents Metabolic Activation Comparative Toxicology Prodrug Design

Regulatory Identity as Cladribine EP Impurity A: Validated Analytical Standard vs. Generic Nucleoside

5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol (4546-70-7) is specifically designated as Cladribine EP Impurity A in the European Pharmacopoeia [1]. This regulatory identity is not shared by other close analogs like adenosine or 2'-deoxyadenosine. As a result, commercial preparations of this compound are supplied with detailed characterization data (e.g., purity by HPLC, identity by NMR and MS) that are compliant with regulatory guidelines for analytical method development and validation [1].

Pharmaceutical Quality Control Reference Standards Impurity Profiling Regulatory Compliance

Recommended Application Scenarios for 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol (4546-70-7) Based on Quantitative Differentiation


Synthesis of High-Affinity Antisense Oligonucleotides and Diagnostic Probes

This compound, in its protected phosphoramidite form, is the building block of choice for incorporating 2,6-diaminopurine (dDAP) modifications into synthetic oligonucleotides. The documented increase in duplex melting temperature (ΔTm = +1.5°C to +1.8°C per substitution vs. dA) directly supports its use in applications where enhanced target binding and improved mismatch discrimination are paramount, such as in antisense therapeutics, diagnostic probes for single-nucleotide polymorphisms (SNPs), and high-stringency PCR primers [1].

Investigational Prodrug in Antiviral and Anticancer Research

Researchers investigating novel nucleoside-based therapeutics should prioritize this compound over simple adenosine or deoxyadenosine analogs. Its ≥20-fold greater resistance to deamination by ADA offers a superior metabolic stability profile [1]. Furthermore, its distinct phosphorylation efficiency by cytosolic 5'-nucleotidase and its unique metabolic activation pathway, which differs from the free base 2,6-diaminopurine, make it a critical tool for probing structure-activity relationships (SAR) in prodrug design and for studying cell-type-specific activation mechanisms [2][3].

Pharmaceutical Reference Standard for Cladribine Quality Control

In a regulated pharmaceutical quality control (QC) environment, 5-(2,6-Diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol (4546-70-7) is not a general research chemical but a specific analytical tool. As the European Pharmacopoeia-designated Cladribine Impurity A, it is the mandatory reference standard for developing and validating HPLC methods to detect and quantify this related substance in Cladribine Active Pharmaceutical Ingredient (API) and finished drug products. Its use ensures compliance with regulatory standards and is non-negotiable for release and stability testing [4].

Technical Documentation Hub

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